Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Description
Chemical Identity and Classification
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate (CAS: 1133115-54-4) belongs to the pyrimidine-5-carboxylate family, a subclass of nitrogen-containing heterocyclic compounds. Its molecular formula, $$ \text{C}{12}\text{H}{10}\text{FN}{3}\text{O}{2} $$, reflects the presence of:
- A pyrimidine ring (six-membered aromatic system with two nitrogen atoms at positions 1 and 3).
- A methyl ester group at position 5.
- A 4-fluorophenyl substituent at position 4.
- An amino group at position 2.
Table 1: Key identifiers
The compound is classified as a pyrimidine derivative due to its core structure, which is integral to nucleic acids and numerous pharmacologically active molecules.
Historical Development of Pyrimidine-5-Carboxylate Derivatives
Pyrimidine chemistry traces its origins to the 19th century, with the isolation of alloxan (a pyrimidine trione) in 1818. The systematic synthesis of pyrimidines began in 1884 with Pinner’s condensation of ethyl acetoacetate and amidines, leading to the discovery of barbituric acid. The introduction of carboxylate groups at position 5 emerged in the mid-20th century, driven by interest in modifying pyrimidine reactivity for drug development.
Key milestones:
- Biginelli Reaction (1893) : Enabled three-component synthesis of dihydropyrimidinones, later adapted for pyrimidine-5-carboxylates.
- Pinner Pyrimidine Synthesis (1885) : Established amidine and β-keto ester condensations, foundational for modern derivatives.
- DFT Advancements (21st Century) : Computational studies (e.g., B3LYP/6-31G* models) clarified electronic properties and reaction pathways for substituted pyrimidines.
The fluorophenyl-substituted variant gained prominence in the 2010s for its enhanced bioactivity and metabolic stability compared to non-fluorinated analogs.
Molecular Structure and Conformational Analysis
The compound’s structure comprises:
- Pyrimidine Core : Aromatic ring with N1 and N3 atoms, creating electron-deficient regions at positions 2, 4, and 6.
- Substituent Effects :
Conformational Stability :
- Rotational barriers around the N–C bonds (e.g., N–pyrimidyl and N–phenyl) were quantified via variable-temperature NMR and DFT calculations. Substituents at position 4 increase rotational barriers by 5–7 kcal/mol due to steric and electronic effects.
- The fluorophenyl group adopts a para-substituted orientation, minimizing steric clashes with the pyrimidine ring.
Figure 1: Optimized Geometry (DFT)
$$
\text{3D structure showing planar pyrimidine ring and substituent orientations}
$$
Nomenclature and Systematic Classification
The IUPAC name follows pyrimidine numbering conventions:
- The pyrimidine ring is numbered such that nitrogen atoms occupy positions 1 and 3.
- Substituents are assigned positions based on ascending order: amino (position 2), 4-fluorophenyl (position 4), and methyl carboxylate (position 5).
Systematic Classification :
- Parent Heterocycle : Pyrimidine (diazine).
- Functional Groups :
- Primary amine (position 2).
- Aryl fluoride (position 4).
- Ester (position 5).
- Hybrid System : Combines aromatic (pyrimidine), aliphatic (methyl ester), and aryl (fluorophenyl) components.
Comparison to Analogues :
| Compound | Position 2 | Position 4 | Position 5 |
|---|---|---|---|
| Methyl 2-amino-4-phenylpyrimidine-5-carboxylate | NH₂ | Phenyl | COOCH₃ |
| Methyl 4-(4-chlorophenyl)pyrimidine-5-carboxylate | H | 4-Chlorophenyl | COOCH₃ |
| Ethyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | NH₂ | 4-Fluorophenyl | COOCH₂CH₃ |
This classification system enables precise structural comparisons and activity predictions.
Properties
IUPAC Name |
methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAPAXBLTBUSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674828 | |
| Record name | Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-54-4 | |
| Record name | Methyl 2-amino-4-(4-fluorophenyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Method Using Guanidine Hydrochloride
This method involves a one-pot cyclocondensation reaction between 4-fluorobenzaldehyde , ethyl 4-methyl-3-oxo-pentanoate , and guanidine hydrochloride in dimethylformamide (DMF) with sodium carbonate as a base.
- Mix 4-fluorobenzaldehyde (13.9 g), ethyl 4-methyl-3-oxo-pentanoate (16.2 g), guanidine hydrochloride (24.1 g), and DMF (300 mL).
- Heat at 70°C for 4 hours under nitrogen.
- Remove DMF via reduced-pressure evaporation, wash with toluene, and dry to obtain the product in 75% yield .
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 70°C |
| Reaction Time | 4 hours |
| Solvent | DMF |
| Base | Sodium Carbonate |
| Yield | 75% |
Multi-Step Synthesis via Unsaturated Ketoester Intermediate
A five-step process described in EP-A-0 521 471 and Bioorg. Med. Chem. (1997) involves:
- Aldol Condensation : React p-fluorobenzaldehyde with ethyl isobutyrylacetate to form an unsaturated ketoester.
- Cyclocondensation : Treat the ketoester with S-methylisothiourea hydrogensulfate.
- Dehydration : Remove water to generate the pyrimidine core.
- Oxidation : Use m-chloroperbenzoic acid to oxidize the sulfide group.
- Amination : React with methylamine and methanesulfonyl chloride.
Alternative Route Using Isopropyl Esters
A modified approach substitutes ethyl esters with isopropyl 4-methyl-3-oxo-pentanoate , achieving comparable yields (67%) under similar conditions.
| Component | Quantity |
|---|---|
| Isopropyl ester | 8.9 g |
| 4-Fluorobenzaldehyde | 13.9 g |
| Potassium Carbonate | 17.5 g |
| Solvent | DMF (150 mL) |
Outcome :
Sulfonation-Amination Strategy
A patent (EP1194414B1) describes:
- Reacting methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-carboxylate with sodium N-methylmethanesulfonamide in DMF.
- Isolation via filtration and washing yields 95% pure product.
| Reagent | Role |
|---|---|
| Sodium N-methylmethanesulfonamide | Nucleophile |
| DMF | Solvent/Polar Aprotic |
| Reaction Temperature | 30°C (ambient) |
Comparative Analysis of Methods
| Method | Yield | Steps | Scalability |
|---|---|---|---|
| Cyclocondensation | 75% | 1 | High |
| Multi-Step Synthesis | 45% | 5 | Moderate |
| Sulfonation-Amination | 95% | 2 | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Neuroprotective Agents
Research indicates that methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate has been utilized in synthesizing novel triazole-pyrimidine hybrids. These hybrids have demonstrated promising neuroprotective and anti-neuroinflammatory properties. The synthesis typically involves multi-step reactions where the compound is characterized using techniques such as mass spectrometry and NMR spectroscopy to confirm the structure and purity of the resultant compounds .
Antiviral Agents
The compound is also noted for its role in developing antiviral agents. A novel synthetic route involves reacting this compound with N-methyl methanesulfonamide in the presence of a base, yielding compounds with antiviral activity. This method provides an efficient approach to synthesizing new antiviral agents, which are essential in combating viral infections .
Biological Activities
This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry:
- Antimicrobial Properties : Investigations into its antimicrobial efficacy suggest potential applications in treating bacterial infections.
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activities, warranting further exploration into its mechanisms of action .
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Position 2 Modifications
- Sulfonamide Derivatives: Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate (CAS 289042-11-1) replaces the amino group with a sulfonamide, enhancing electron-withdrawing properties and altering hydrogen-bonding capabilities. This substitution reduces basicity but improves metabolic stability . Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS 289042-10-0) exhibits a methylsulfonyl group, which increases molecular polarity and influences crystal packing via C–H···O interactions .
Position 6 Modifications
- Ethyl 2-amino-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidine-5-carboxylate () swaps the methyl ester for an ethyl ester, slightly increasing lipophilicity (logP ~1.2 vs. ~0.9) .
Fluorophenyl Group Variations
Crystallographic and Hydrogen-Bonding Behavior
- Target Compound: The amino group forms intramolecular N–H···O hydrogen bonds with the ester carbonyl, stabilizing a planar pyrimidine ring. Crystallographic studies reveal θmax = 26.0° and R-factor = 0.079 .
- Sulfonyl Derivatives : Exhibit intermolecular C–H···O bonds (e.g., 2.50–2.65 Å), creating extended networks. Twisted conformations (QT = 0.788–1.806 Å) are observed due to steric clashes between sulfonyl and isopropyl groups .
- Trifluoromethyl Analog: Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 448242-52-2) shows stronger dipole interactions, with θmin = 1.4° and higher crystallinity .
Data Tables
Table 1: Structural and Physical Properties
*Calculated using ChemDraw.
Biological Activity
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features that confer significant biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 247.23 g/mol
The compound features an amino group at position 2, a fluorophenyl group at position 4, and a methyl ester at position 5 of the pyrimidine ring. These functional groups are critical for its interaction with biological targets.
Target Interactions : The compound primarily interacts with various enzymes and proteins involved in inflammatory and apoptotic pathways. Notably, it has been shown to inhibit:
- Nitric oxide synthase
- Tumor necrosis factor-alpha (TNF-α) production
- The NF-kB signaling pathway
These interactions suggest its potential as an anti-inflammatory agent, as well as a modulator of apoptosis and cellular stress responses.
Biochemical Pathways
This compound influences several key biochemical pathways:
- Inflammatory Response : By inhibiting the NF-kB pathway, it reduces the expression of pro-inflammatory cytokines.
- Apoptosis : The compound's ability to modulate apoptosis-related proteins positions it as a candidate for neuroprotective therapies.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to suppress COX-2 activity, with IC values comparable to standard anti-inflammatory drugs like celecoxib .
Antiviral Potential
The compound has been investigated for its antiviral properties, particularly in the context of developing new antiviral agents. Its structural features suggest potential interactions with viral enzymes or receptors, although specific mechanisms remain to be fully elucidated.
Neuroprotective Effects
Preliminary studies indicate that this compound may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant for conditions such as neurodegenerative diseases.
Case Studies and Research Findings
- In Vitro Studies : Various studies have demonstrated the compound's effectiveness in reducing inflammatory markers in cell lines exposed to inflammatory stimuli. For instance, treatment with this compound resulted in a significant decrease in TNF-α levels in macrophage cultures.
- Animal Models : In animal models of inflammation, administration of this compound led to reduced edema and pain responses, indicating its potential therapeutic applicability in inflammatory diseases .
- Structural Activity Relationship (SAR) : Research into SAR has revealed that modifications to the pyrimidine ring can enhance biological activity. Variations such as different substituents on the phenyl ring have been shown to influence both potency and selectivity against specific biological targets .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-4-(3-fluorophenyl)pyrimidine-5-carboxylate | Variation in phenyl substitution | Different anti-inflammatory profile |
| Methyl 2-amino-6-(4-fluorophenyl)pyrimidine-5-carboxylate | Altered substitution pattern | Enhanced neuroprotective properties |
| Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate | Increased lipophilicity | Improved bioavailability |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via condensation reactions, such as the Biginelli reaction, using substituted pyrimidine precursors. Key steps include:
- Substrate Preparation : 4-Fluorophenyl derivatives are coupled with aminopyrimidine intermediates under acidic or basic catalysis .
- Esterification : Methyl esterification of the carboxylate group is achieved using methanol under reflux with catalytic sulfuric acid .
- Purity Optimization : Recrystallization in ethanol/water mixtures (e.g., 70:30 v/v) yields >95% purity, verified by HPLC .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm the presence of the 4-fluorophenyl moiety (δ ~7.2–7.4 ppm for aromatic protons) and methyl ester (δ ~3.8 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves the pyrimidine ring geometry and fluorophenyl substitution pattern, with bond angles and torsion angles reported for structural validation .
- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with acetonitrile/water gradients (60:40 to 90:10) and ESI-MS detect molecular ion peaks at m/z 291.3 [M+H]⁺ .
Advanced Research Questions
Q. How can conflicting crystallographic data for pyrimidine derivatives be resolved, and what role does computational modeling play?
- Discrepancy Analysis : Conflicting bond lengths (e.g., C-N in pyrimidine rings) may arise from temperature-dependent lattice effects. Compare data from multiple sources (e.g., Cambridge Structural Database) and perform DFT calculations (B3LYP/6-31G*) to validate experimental vs. theoretical geometries .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies in crystal structures .
Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring for downstream applications?
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 2-amino group, enabling site-specific alkylation or halogenation .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh) introduce aryl/heteroaryl groups at the 4-position, leveraging the fluorine atom’s electron-withdrawing effect for enhanced reactivity .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Accelerated Degradation Studies : Store samples in DMSO at 40°C for 4 weeks; monitor decomposition via LC-MS. Polar aprotic solvents (e.g., DMF) reduce hydrolysis of the methyl ester compared to protic solvents .
- Cryopreservation : Lyophilized powders stored at −20°C under argon retain >98% stability over 12 months .
Methodological Challenges and Solutions
Q. What are the limitations of current bioactivity assays for this compound, and how can they be addressed?
- False Positives in Kinase Inhibition : Off-target effects in kinase screens (e.g., EGFR) arise due to the compound’s planar structure. Use orthogonal assays (e.g., SPR binding vs. enzymatic activity) and co-crystallization to confirm target engagement .
- Cytotoxicity Thresholds : IC values below 10 μM in MTT assays may reflect nonspecific membrane disruption. Validate with live-cell imaging (e.g., Calcein-AM leakage assays) .
Q. How can impurities from synthetic intermediates be identified and quantified?
- LC-TOF-MS : Detects trace intermediates (e.g., unreacted 4-fluorophenylboronic acid) with ppm-level sensitivity.
- NMR Relaxation Editing : Suppresses signals from the main compound to amplify impurity peaks (e.g., residual ethyl ester from incomplete methylation) .
Data Contradictions and Interpretation
Q. Why do computational predictions of logP values differ from experimental measurements for this compound?
- Solvent Effects : Calculated logP (e.g., using ChemAxon) assumes octanol/water partitioning, but fluorophenyl groups increase hydrophobicity unpredictably. Experimental logP (3.2 ± 0.1) via shake-flask method aligns better with in silico adjustments using fragment-based methods .
Q. How should researchers address discrepancies in reported melting points?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
